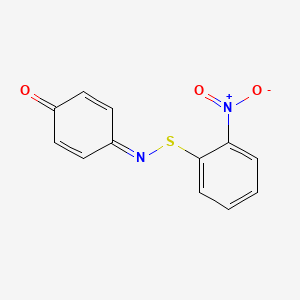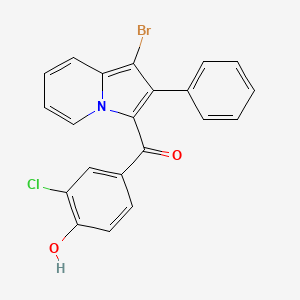
(1-Bromo-2-phenylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromo-2-phenylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone is a complex organic compound that features both bromine and chlorine atoms, as well as phenyl and indolizinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-phenylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the bromination of 2-phenylindolizine followed by the coupling with 3-chloro-4-hydroxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1-Bromo-2-phenylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The bromine and chlorine atoms can be reduced to their respective hydrogenated forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-Bromo-2-phenylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-Bromo-2-phenylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(1-Bromo-2-phenylindolizin-3-yl)(3-chloro-4-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a hydroxyl group.
(1-Bromo-2-phenylindolizin-3-yl)(3-chloro-4-aminophenyl)methanone: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
The presence of both bromine and chlorine atoms, along with the hydroxyl group, makes (1-Bromo-2-phenylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propiedades
| 77832-96-3 | |
Fórmula molecular |
C21H13BrClNO2 |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
(1-bromo-2-phenylindolizin-3-yl)-(3-chloro-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C21H13BrClNO2/c22-19-16-8-4-5-11-24(16)20(18(19)13-6-2-1-3-7-13)21(26)14-9-10-17(25)15(23)12-14/h1-12,25H |
Clave InChI |
BWIMTFRJLKDGNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2Br)C(=O)C4=CC(=C(C=C4)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



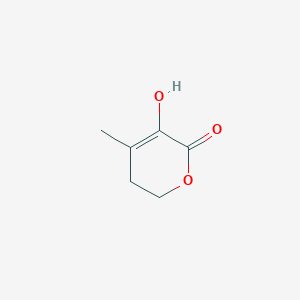

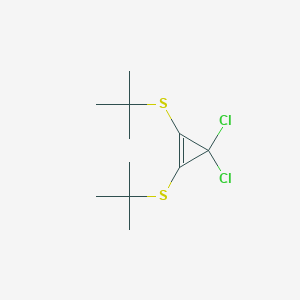
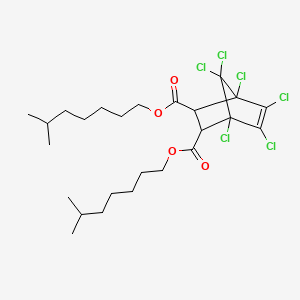
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)

